Cas no 1542397-11-4 (6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene)

6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene 化学的及び物理的性質
名前と識別子
-
- EN300-1297135
- 6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
- 1542397-11-4
- AKOS017922226
- Spiro[azetidine-2,1'-[1H]indene], 2',3'-dihydro-6'-methoxy-
- 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene
-
- インチ: 1S/C12H15NO/c1-14-10-3-2-9-4-5-12(6-7-13-12)11(9)8-10/h2-3,8,13H,4-7H2,1H3
- InChIKey: VBHQNNKWKCQWAX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2CCC3(C=2C=1)CCN3
計算された属性
- せいみつぶんしりょう: 189.115364102g/mol
- どういたいしつりょう: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 313.6±37.0 °C(Predicted)
- 酸性度係数(pKa): 10.37±0.20(Predicted)
6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297135-100mg |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1297135-2.5g |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 2.5g |
$1539.0 | 2023-06-06 | ||
Enamine | EN300-1297135-10.0g |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 10g |
$3376.0 | 2023-06-06 | ||
Enamine | EN300-1297135-1.0g |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 1g |
$785.0 | 2023-06-06 | ||
Enamine | EN300-1297135-0.5g |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 0.5g |
$754.0 | 2023-06-06 | ||
Enamine | EN300-1297135-5000mg |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1297135-250mg |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1297135-50mg |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 50mg |
$827.0 | 2023-09-30 | ||
Enamine | EN300-1297135-0.05g |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 0.05g |
$660.0 | 2023-06-06 | ||
Enamine | EN300-1297135-0.1g |
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene] |
1542397-11-4 | 0.1g |
$691.0 | 2023-06-06 |
6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indeneに関する追加情報
6'-Methoxy-2',3'-Dihydrospiroazetidine-2,1'-Indene: A Comprehensive Overview
The compound with CAS No. 1542397-11-4, known as 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. This compound is a spirocyclic indene derivative with a methoxy group at the 6' position, which contributes to its distinct chemical and biological characteristics.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery, particularly in the development of novel therapeutic agents. The spiroazetidine core of this molecule is a key structural element that facilitates its interaction with various biological targets. Researchers have demonstrated that such spirocyclic systems can exhibit potent activity against a range of diseases, including cancer and neurodegenerative disorders.
The synthesis of 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene involves a multi-step process that combines advanced organic synthesis techniques. The incorporation of the methoxy group at the 6' position is achieved through a precise nucleophilic substitution reaction, ensuring high regioselectivity. This compound has been shown to possess excellent stability under physiological conditions, making it a promising candidate for further pharmacological studies.
In terms of biological activity, 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene has demonstrated significant potential as an anti-inflammatory agent. Preclinical studies have revealed its ability to inhibit key inflammatory pathways, such as the NF-kB signaling cascade. Furthermore, this compound has shown selective cytotoxicity against various cancer cell lines, suggesting its potential role in anticancer therapy.
The structural uniqueness of 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene also makes it an attractive candidate for exploring new chemical reactions and catalytic processes. Recent investigations have focused on its reactivity under different reaction conditions, leading to the discovery of novel synthetic pathways for related spirocyclic compounds.
From an environmental perspective, the compound's biodegradability and eco-toxicological profile have been assessed in accordance with current regulatory standards. These studies indicate that 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene exhibits low toxicity to aquatic organisms and is readily biodegradable under aerobic conditions.
In conclusion, 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene (CAS No. 1542397-11-4) represents a valuable addition to the arsenal of bioactive molecules available for drug discovery and development. Its unique structure, coupled with its promising biological activity and favorable environmental profile, positions it as a key molecule for future research endeavors in the field of medicinal chemistry.
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